5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine

Medicinal Chemistry ADME Optimization Physicochemical Property Analysis

Why Choose This Building Block? This pyridine intermediate features a bromine handle for Pd-catalyzed diversification (Suzuki, etc.) and a tetrahydropyran-4-ylmethoxy moiety that delivers a proven CNS-favorable LogP (2.65) and TPSA (31.35 Ų). Substituting with simpler analogs (e.g., 5-bromo-2-methoxypyridine) fundamentally alters physicochemical properties, risking ADME profile failure. By using this specific compound, your team de-risks lead optimization and maintains synthetic route fidelity—exactly as validated in kinase inhibitor patent EP2524917. Secure consistent quality; inquire now.

Molecular Formula C11H14BrNO2
Molecular Weight 272.14 g/mol
Cat. No. B7869512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine
Molecular FormulaC11H14BrNO2
Molecular Weight272.14 g/mol
Structural Identifiers
SMILESC1COCCC1COC2=NC=C(C=C2)Br
InChIInChI=1S/C11H14BrNO2/c12-10-1-2-11(13-7-10)15-8-9-3-5-14-6-4-9/h1-2,7,9H,3-6,8H2
InChIKeyBJWLFOBSOOYHSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine: A Physicochemically Distinct Pyridine Intermediate


5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine (CAS 1247831-41-9) is a halogenated heterocyclic building block utilized in medicinal chemistry and organic synthesis [1]. As a pyridine derivative, it features a bromine atom at the 5-position, which acts as a versatile handle for cross-coupling reactions, and a tetrahydropyran-4-ylmethoxy group at the 2-position. This latter moiety is a key differentiator, contributing to specific physicochemical parameters such as increased molecular weight (272.14 g/mol) [1] and lipophilicity (LogP of 2.6495) relative to simpler analogs.

Why 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine Cannot Be Directly Substituted with Common Analogs


Generic substitution of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine is not feasible due to its unique combination of physicochemical and structural features. The tetrahydropyran-4-ylmethoxy group confers a specific lipophilic-hydrophilic balance, as quantified by its LogP (2.6495) and Topological Polar Surface Area (31.35 Ų) . These parameters are critical for downstream applications in medicinal chemistry, where they can influence a final drug candidate's ADME (Absorption, Distribution, Metabolism, Excretion) profile. Simpler or closely related analogs, such as 5-bromo-2-methoxypyridine, possess significantly different physicochemical properties (e.g., lower LogP of 2.4 and TPSA of 22.1 Ų) [1]. Interchanging these intermediates could fundamentally alter a synthetic route's efficiency or an investigational compound's in silico and in vitro properties, leading to divergent results and potential failure of a lead optimization campaign.

Quantitative Differentiation of 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine from its Closest Analogs


Comparison of Lipophilicity (LogP) and Polar Surface Area (TPSA) with Key Analogs

The target compound exhibits a distinct physicochemical profile relative to two direct structural analogs. It is more lipophilic than 5-bromo-2-methoxypyridine (ΔLogP +0.25) and has a higher TPSA than both the methoxy and the ether-linked analog, indicating a unique balance of solubility and membrane permeability. [1] [2]

Medicinal Chemistry ADME Optimization Physicochemical Property Analysis

Differentiation in Molecular Weight and Rotatable Bond Count

The target compound is a heavier and more flexible molecule than its simpler analogs. It has a higher molecular weight (272.14 g/mol) and more rotatable bonds (3) compared to 5-bromo-2-methoxypyridine (188.02 g/mol, 1 rotatable bond), offering increased molecular complexity and potential for more specific target interactions in downstream products. [1] [2]

Synthetic Feasibility Molecular Complexity Lead Optimization

Validated Use as a Crucial Intermediate in Patent-Protected Kinase Inhibitor Synthesis

The compound's utility is substantiated by its role as a synthetic intermediate in the development of novel therapeutic agents. It is explicitly mentioned as a key building block in EP2524917 [1], a patent family that protects fused pyridine derivatives with activity as kinase inhibitors. While quantitative biological data for the intermediate itself is not available, its presence in a granted patent for active pharmaceutical compounds is a strong, verifiable differentiator. This places it in a distinct class of commercial relevance compared to analogs without documented patent utility.

Kinase Inhibition Medicinal Chemistry Patent Synthesis

Optimal Application Scenarios for 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine Based on Quantitative Evidence


Lead Optimization for Central Nervous System (CNS) Drug Candidates

The compound's intermediate LogP (2.6495) and moderate TPSA (31.35 Ų) position it as a suitable building block for synthesizing drug candidates intended to cross the blood-brain barrier. Its physicochemical profile falls within ranges often associated with good CNS penetration . Substituting it with a more polar analog (like the methoxy derivative) could reduce passive permeability, while a more lipophilic analog might increase the risk of off-target binding. Using this intermediate allows medicinal chemists to fine-tune lipophilicity and polarity in the final molecule, leveraging the tetrahydropyran group as a pre-installed vector for optimizing CNS ADME properties.

Synthesis of Patent-Protected Kinase Inhibitor Scaffolds

The compound's documented use as an intermediate in EP2524917 provides a direct pathway for researchers aiming to explore the chemical space around fused pyridine-based kinase inhibitors [1]. This established precedent offers a de-risked starting point for developing analogs of the patent's exemplified compounds. By utilizing this specific intermediate, research teams can more confidently navigate intellectual property landscapes and potentially expedite the discovery of novel, potent kinase inhibitors for oncology or inflammation targets.

Parallel Library Synthesis via Suzuki-Miyaura Cross-Coupling

The bromine atom at the 5-position of the pyridine ring makes this compound an ideal substrate for diversification via palladium-catalyzed cross-coupling reactions . This allows for the rapid generation of compound libraries by coupling the core pyridine scaffold with a wide array of boronic acids or esters. The pre-installed tetrahydropyran-4-ylmethoxy group remains intact throughout this process, enabling the exploration of structure-activity relationships (SAR) specifically around the influence of this unique substituent on the biological activity of the resulting biaryl products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-2-(tetrahydro-pyran-4-ylmethoxy)-pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.